Ethyl 2-chloropropanimidate
Description
Ethyl 2-chloropropanimidate (CAS 100606-80-2, molecular formula C₅H₁₀ClNO) is an imidate ester characterized by a propyl backbone with a chlorine substituent at the second carbon and an ethoxy imidate functional group. Imidates, such as this compound, are reactive intermediates widely used in organic synthesis, particularly for forming amidines and other nitrogen-containing heterocycles. Their electrophilic nature makes them valuable in nucleophilic substitution reactions .
Properties
CAS No. |
100606-80-2 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
ethyl 2-chloropropanimidate |
InChI |
InChI=1S/C5H10ClNO/c1-3-8-5(7)4(2)6/h4,7H,3H2,1-2H3 |
InChI Key |
LNWRAWGOCGDBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The reaction is typically carried out in an ice-salt bath to maintain a temperature of 0-5°C, which helps to minimize the replacement of the chlorine atom and maximize the yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sulfonyl chloride as a chlorinating agent. The process begins with the addition of ethyl acetoacetate into a reactor, followed by cooling to -5 to 10°C. Sulfonyl chloride is then added dropwise, and the temperature is gradually raised to 20-25°C to facilitate the reaction. This method is advantageous as it does not require solvents, reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloropropanoate and ammonia.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as ethyl 2-aminopropanoate or ethyl 2-alkoxypropanoate can be formed.
Oxidation Products: Oxidation can yield compounds like ethyl 2-chloropropanoic acid.
Hydrolysis Products: Hydrolysis results in ethyl 2-chloropropanoate and ammonia.
Scientific Research Applications
Ethyl 2-chloropropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the imidate group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Ethyl 2-Chloroacetimidate Hydrochloride
CAS 36743-66-5 (C₄H₉Cl₂NO):
- Structural Differences : This compound features an ethyl backbone (vs. propyl in Ethyl 2-chloropropanimidate) with a chlorine atom at the second carbon. The hydrochloride salt introduces an additional Cl⁻ ion, enhancing solubility in polar solvents .
- Reactivity : The hydrochloride form increases electrophilicity, making it more reactive in aqueous conditions. However, the shorter carbon chain reduces steric hindrance compared to this compound.
- Applications : Used in peptide synthesis and as a precursor for amidines. The hydrochloride salt facilitates purification in industrial processes .
Ethyl 2-Chloropropionate
CAS Unspecified (C₅H₉ClO₂):
- Functional Group : An ester (vs. imidate in this compound), with a chlorine substituent at the second carbon.
- Reactivity : Esters are less electrophilic than imidates, limiting their utility in nucleophilic substitutions. However, they are more stable under acidic conditions.
- Applications: Primarily used as a solvent or flavoring agent.
Ethyl 2-Chloro-2-[(Propan-2-yl)Imino]Acetate
CAS 1032707-93-9 (C₇H₁₂ClNO₂):
- Structural Differences: Contains an isopropylimino group at the second carbon, introducing additional branching and basicity.
- Reactivity: The imino group enhances nucleophilicity, enabling chelation with metal catalysts. This contrasts with this compound, which lacks such coordinating groups.
- Applications : Utilized in asymmetric catalysis and coordination chemistry due to its stereochemical flexibility .
Ethyl 2-Hydroxypropanimidoate Hydrochloride
CAS 299397-11-8 (C₅H₁₂ClNO₂):
- Substituent Variation : A hydroxyl group replaces the chlorine atom in this compound.
- Physicochemical Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing volatility. This compound is less reactive in alkylation reactions due to diminished electrophilicity.
- Applications: Potential use in prodrug formulations where controlled hydrolysis is required .
Comparative Data Table
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